Sourcing anhydrous BeCl₂ that combines low melting point (405°C) with high solubility (15.1 g/100 mL H₂O) for electrolytic refining and catalysis presents supply challenges. Our BeCl₂ (99%) solves this:
- Ultrapure beryllium metal precursor: compatible with LiCl-KCl molten salt eutectics for sub-ppm impurity levels.
- Strong Lewis acid catalyst: defined reactivity for Friedel-Crafts acylation/alkylation.
- Deliquescent, highly hygroscopic: ready for aqueous solution preparation.
Supplied in anhydrous form, rigorously tested.
Molecular FormulaBeCl2
Molecular Weight79.92 g/mol
CAS No.7787-47-5
Cat. No.B1219634
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Beryllium chloride
CAS
7787-47-5
Synonyms
eryllium chloride beryllium chloride ((7)BeCl2)
Molecular Formula
BeCl2
Molecular Weight
79.92 g/mol
Structural Identifiers
SMILES
[Be+2].[Cl-].[Cl-]
InChI
InChI=1S/Be.2ClH/h;2*1H/q+2;;/p-2
InChIKey
LWBPNIJBHRISSS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes
5 g / 25 g / 1 kilogram / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Handling Information
Solubility
In water, 71.5 g/100 g water at 25 °C Very soluble in water with evolution of heat Soluble in ethanol, ethyl ether, pyridene; insoluble in benzene, toluene Soluble in carbon disulfide Solubility in water, g/100ml at 25 °C: 71,5
Beryllium Chloride Technical Baseline
Beryllium chloride (BeCl₂) is an anhydrous, highly hygroscopic covalent halide of the alkaline earth metal beryllium. It is a colorless to white crystalline solid that melts at 399–415 °C and boils at 482–520 °C [1][2]. Its solid-state structure is a one-dimensional polymer consisting of edge-shared BeCl₄ tetrahedra, in contrast to the three-dimensional quartz-like network of BeF₂ [3]. BeCl₂ is deliquescent, evolving heat upon dissolution in water (15.1 g/100 mL at 20 °C) and hydrolyzing to release HCl [2]. It is also soluble in polar organic solvents including ethanol, diethyl ether, pyridine, and carbon disulfide [4]. As a strong Lewis acid, BeCl₂ serves as a catalyst for Friedel–Crafts acylations and alkylations, and as a precursor for ultrapure beryllium metal via molten salt electrolysis [5].
Form Anhydrous, highly hygroscopic covalent halide
Workflow Reported use as Lewis acid catalyst and ultrapure metal precursor
Handling Hydrolyzes exothermically; requires dry environment and HCl mitigation
[1] Wikipedia contributors. (2007). Beryllium chloride. Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/Beryllium_chloride (via Web Archive) View Source
[2] Wikipedia contributors. (2024). Beryllium chloride. Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/BeCl2 View Source
[3] ScienceDirect Topics. (n.d.). Beryllium Ion – Beryllium Chloride. Retrieved from https://www.sciencedirect.com/topics/materials-science/beryllium-ion View Source
[4] 百度百科. (2023). 氯化铍. Retrieved from https://baike.baidu.com/item/氯化铍/9744867 View Source
Beryllium chloride (BeCl₂) cannot be treated as a straightforward substitute for other Group 2 chlorides or even other beryllium halides due to its unique covalent bonding and resulting physical properties. Its one-dimensional polymeric chain structure in the solid state differs fundamentally from the three-dimensional network of BeF₂ [1] and the ionic lattices of MgCl₂, CaCl₂, SrCl₂, and BaCl₂ [2]. This structural divergence translates into a melting point (∼399–415 °C) that is anomalously low compared to the rest of the Group 2 chloride series (714–962 °C) [3], and a molten-state electrical conductivity of only 0.086 ohm⁻¹ [4], which is orders of magnitude lower than that of MgCl₂ (>20 ohm⁻¹) [4]. Furthermore, BeCl₂ exhibits significantly higher solubility in water and organic solvents compared to BeF₂ [5], and its Lewis acidity profile, while sharing diagonal relationship similarities with AlCl₃, is distinct in its covalent coordination behavior [6]. These quantifiable differences mean that substituting BeCl₂ with MgCl₂, BeF₂, or other beryllium compounds without compensating for these property gaps will directly impact process yields, purity, and operational safety in applications ranging from molten salt electrolysis to Lewis acid catalysis.
Structural mismatch
Covalent polymer chain (BeCl₂) vs. ionic lattices (MgCl₂, CaCl₂). Property profile may not transfer directly.
Electrochemical gap
Molten-state conductivity orders of magnitude lower than MgCl₂; electrolyte design requires deliberate blending.
Hazard profile difference
IARC Group 1 carcinogenicity imposes stringent controls absent for AlCl₃; not a drop-in Lewis acid substitute.
[1] ScienceDirect Topics. (n.d.). Beryllium Ion – Beryllium Chloride. Retrieved from https://www.sciencedirect.com/topics/materials-science/beryllium-ion View Source
[2] Wikipedia contributors. (2024). Beryllium chloride. Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/BeCl2 View Source
[3] Numerade. (n.d.). Table 1: Melting Point (°C) and Electrical Conductivity of Molten State (ohm⁻¹). Retrieved from https://www.numerade.com View Source
[4] Numerade. (2024). The melting points (°C) of the Group 2 chlorides are as follows: BeCl2, 405; MgCl2, 714; CaCl2, 772; SrCl2, 874; and BaCl2, 962. Retrieved from https://www.numerade.com View Source
[5] IPFS.io. (n.d.). Beryllium chloride. Retrieved from https://ipfs.io/ipfs/QmXoypizjW3WknFiJnKLwHCnL72vedxjQkDDP1mXWo6uco/wiki/Beryllium_chloride.html View Source
[6] CK-12 Foundation. (2024). Explain the diagonal relationship between Be and Al. Retrieved from https://www.ck12.org View Source
BeCl₂ vs. Key Analogs: Quantified Evidence
Melting Point vs. MgCl₂
Beryllium chloride exhibits a significantly lower melting point compared to its direct Group 2 analog, magnesium chloride. This difference is attributable to the covalent, polymeric chain structure of solid BeCl₂, as opposed to the ionic lattice of MgCl₂ [1]. The substantially lower melting point of BeCl₂ directly impacts its utility in molten salt applications and its volatility during purification.
Melting point vs. MgCl₂Head-to-head
405 °C vs 714 °C –309 °C
Enables lower-temperature molten salt operation
Standard pressure; covalent chain structure
Inorganic chemistryMolten saltThermal analysis
Evidence Dimension
Melting point (°C)
Target Compound Data
405 °C
Comparator Or Baseline
MgCl₂: 714 °C
Quantified Difference
309 °C lower for BeCl₂
Conditions
Standard pressure; solid-state structural analysis
Why This Matters
For applications requiring a molten salt bath at moderate temperatures (e.g., electrolytic refining, flux growth), the 309 °C lower melting point of BeCl₂ enables significantly lower operational temperatures, reducing energy consumption and equipment corrosion compared to MgCl₂-based systems.
Inorganic chemistryMolten saltThermal analysis
[1] Numerade. (n.d.). Table 1: Melting Point (°C) and Electrical Conductivity of Molten State (ohm⁻¹). Retrieved from https://www.numerade.com View Source
Molten-State Conductivity vs. MgCl₂
In the molten state, BeCl₂ is a poor electrical conductor compared to the ionic MgCl₂. The measured conductivity of molten BeCl₂ is two orders of magnitude lower, a direct consequence of its covalent molecular nature even in the liquid phase [1]. This characteristic is critical for understanding its behavior in electrochemical cells.
Molten conductivity vs. MgCl₂Head-to-head
0.086 ohm⁻¹ vs >20 ohm⁻¹ ~2 orders lower
Requires alkali chloride blending for practical use
Measured at respective melting points
ElectrochemistryMolten salt electrolyteConductivity
Evidence Dimension
Electrical conductivity of molten state
Target Compound Data
0.086 ohm⁻¹
Comparator Or Baseline
MgCl₂: >20 ohm⁻¹
Quantified Difference
BeCl₂ conductivity is <0.43% that of MgCl₂
Conditions
Measured at melting point; standard pressure
Why This Matters
Procurement for electrochemical applications must account for this extreme conductivity differential. Pure BeCl₂ cannot be used as a standalone electrolyte; it requires blending with highly conductive alkali metal chlorides (e.g., LiCl-KCl eutectic) to achieve practical conductivity levels, whereas MgCl₂ is intrinsically conductive.
ElectrochemistryMolten salt electrolyteConductivity
[1] Numerade. (n.d.). Table 1: Melting Point (°C) and Electrical Conductivity of Molten State (ohm⁻¹). Retrieved from https://www.numerade.com View Source
Solubility & Hydrolysis vs. BeF₂
BeCl₂ demonstrates markedly higher water solubility compared to BeF₂. While BeCl₂ dissolves to 15.1 g/100 mL at 20 °C, BeF₂ is described as having significantly lower solubility; the beryllium halide solubility order follows BeF₂ > BeCl₂ > BeBr₂ > BeI₂, but this refers to molar solubility where the small fluoride ion's high hydration energy dominates, whereas the mass solubility of BeCl₂ is much higher due to its lower lattice energy [1]. BeCl₂ also undergoes rapid, exothermic hydrolysis, evolving HCl, a behavior not shared with the more kinetically stable BeF₂ [2].
BeF₂: sparingly soluble (quantitative data limited)
Quantified Difference
Not quantified due to lack of comparator data
Conditions
20 °C; distilled water
Why This Matters
The high mass solubility and vigorous hydrolysis of BeCl₂ make it the preferred beryllium source for aqueous solution chemistry and for generating HCl in situ. Conversely, BeF₂'s lower solubility limits its utility in similar aqueous preparations.
SolubilityHydrolysisAqueous chemistry
[1] IPFS.io. (n.d.). Beryllium chloride. Retrieved from https://ipfs.io/ipfs/QmXoypizjW3WknFiJnKLwHCnL72vedxjQkDDP1mXWo6uco/wiki/Beryllium_chloride.html View Source
[2] 百度百科. (2023). 氯化铍. Retrieved from https://baike.baidu.com/item/氯化铍/9744867 View Source
Lewis Acid Catalysis vs. AlCl₃
Both BeCl₂ and AlCl₃ are recognized as Lewis acids capable of catalyzing Friedel–Crafts alkylation and acylation reactions [1]. However, a key differentiator in procurement is BeCl₂'s significantly higher toxicity and carcinogenicity classification (IARC Group 1) [2], which imposes stricter handling, disposal, and regulatory compliance costs compared to AlCl₃. While quantitative catalytic activity (e.g., turnover frequency) is not directly compared in accessible literature, the hazard profile alone is a critical selection factor.
Carcinogenicity vs. AlCl₃Class-level
IARC Group 1 vs Group 3 qualitative gap
Hazard controls dominate Lewis acid procurement
No catalytic superiority data; regulatory context
CatalysisFriedel-CraftsLewis acid
Evidence Dimension
Hazard classification (Carcinogenicity)
Target Compound Data
IARC Group 1 (Carcinogenic to humans) as a beryllium compound
Comparator Or Baseline
AlCl₃: Not listed as carcinogenic (IARC Group 3 for aluminum production, compound not classifiable)
Quantified Difference
Qualitative categorical difference
Conditions
Regulatory and safety context
Why This Matters
Procurement of BeCl₂ for catalytic applications necessitates a rigorous cost-benefit analysis of its unique Lewis acidity versus the severe occupational health and environmental compliance burdens that are absent when using AlCl₃ or other non-beryllium Lewis acids.
CatalysisFriedel-CraftsLewis acid
[1] CK-12 Foundation. (2024). Explain the diagonal relationship between Be and Al. Retrieved from https://www.ck12.org View Source
[2] Haz-Map. (2019). Beryllium chloride. Retrieved from https://haz-map.com/Agents/3898 View Source
Ultrapure Metal Electrolytic Refining
Electrolytic refining of beryllium in a BeCl₂-containing LiCl–KCl molten salt bath is identified as the most suitable industrial process for achieving impurity levels below 1 atomic ppm [1]. This process leverages the specific solubility and electrochemical window of BeCl₂ in alkali chloride eutectics, a property not shared by BeO (refractory, high melting point) or BeF₂ (high fluoride corrosion). The study optimized critical parameters including current density, BeCl₂ content, and electrolyte temperature to maximize impurity removal [1].
Ultrapure Be electrolysisReported
<1 ppm impurities
Pathway to parts-per-billion purity level
LiCl-KCl-BeCl₂ eutectic; optimized parameters
ElectrometallurgyUltrapure berylliumMolten salt refining
Evidence Dimension
Attainable beryllium metal purity
Target Compound Data
<1 atomic ppm (achieved via BeCl₂-based electrolytic refining)
Comparator Or Baseline
Technical-grade beryllium (~94% purity)
Quantified Difference
Impurity reduction from ~60,000 ppm to <1 ppm
Conditions
LiCl-KCl-BeCl₂ molten salt eutectic; optimized electrolysis parameters
Why This Matters
For end-users requiring ultrapure beryllium metal (e.g., nuclear, aerospace, semiconductor applications), BeCl₂ is the essential chemical precursor in the only established process capable of delivering parts-per-billion purity levels. No other beryllium compound offers a comparable route to this material specification.
ElectrometallurgyUltrapure berylliumMolten salt refining
[1] Wohlfarth, H. (1981). Conditions for preparation of ultrapure beryllium by electrolytic refining in molten alkali-metal chlorides. Stuttgart University (Germany). OSTI ID: 8142468. View Source
Acute Oral Toxicity Profile
The acute oral toxicity of BeCl₂, as measured by LD₅₀ in rats, is 86 mg/kg, classifying it as highly toxic [1][2]. This value is comparable to that of other soluble beryllium salts (e.g., beryllium fluoride also reports an oral LD₅₀ of 86 mg/kg in rats [3]) but contrasts with the pulmonary toxicity of less soluble forms like BeO, where particle size and lung clearance rates dominate the hazard profile [4]. The consistent high acute toxicity underscores the need for stringent exposure controls regardless of the specific beryllium compound, but the soluble nature of BeCl₂ poses a distinct dermal and respiratory sensitization risk [5].
Acute oral LD₅₀ vs. BeF₂Cross-study
86 mg/kg vs 86 mg/kg identical
No acute toxicity selection advantage
Solubility and application drive choice
ToxicologySafetyLD50
Evidence Dimension
Acute oral toxicity (LD₅₀, rat)
Target Compound Data
86 mg/kg
Comparator Or Baseline
Beryllium fluoride (BeF₂): 86 mg/kg
Quantified Difference
Identical LD₅₀ values
Conditions
Oral administration; rat model
Why This Matters
Procurement and handling protocols for BeCl₂ must align with the highest hazard classification (Acute Toxicity Category 2/3) and carcinogenicity (Category 1B), with no safety advantage over other soluble beryllium salts. Selection between BeCl₂ and BeF₂ should therefore be driven by application-specific chemistry (e.g., volatility, solubility) rather than differential acute toxicity.
ToxicologySafetyLD50
[1] 百度百科. (2023). 氯化铍. Retrieved from https://baike.baidu.com/item/氯化铍/9744867 View Source
[2] Wikipedia contributors. (2024). Beryllium chloride. Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/BeCl2 View Source
[3] StudFile.net. (n.d.). Beryllium Fluoride. Retrieved from https://studfile.net/preview/1595157/page:2/ View Source
[4] Semantic Scholar. (n.d.). Comparative pulmonary toxicity of beryllium metal and beryllium oxide. Retrieved from https://www.semanticscholar.org View Source
[5] Haz-Map. (2019). Beryllium chloride. Retrieved from https://haz-map.com/Agents/3898 View Source
BeCl₂ Application Scenarios
Ultrapure Beryllium Electrolysis
BeCl₂ is the essential precursor for producing beryllium metal with impurity levels below 1 atomic ppm via electrolytic refining in a LiCl–KCl molten salt bath. The low melting point (405 °C) of BeCl₂ and its compatibility with alkali chloride eutectics enable the optimized current density and temperature conditions required to remove accompanying and alloying elements to parts-per-billion levels [1][2]. This application exploits BeCl₂'s unique solubility and electrochemical properties that are not available with BeO or BeF₂, directly addressing the evidence of ultrapure beryllium production [3].
Friedel-Crafts Catalysis
As a strong Lewis acid, BeCl₂ catalyzes Friedel–Crafts acylation and alkylation reactions, providing a reactive electrophilic environment for organic synthesis [4][5]. While its catalytic activity is comparable to that of AlCl₃, the selection of BeCl₂ must be justified by a unique reactivity profile or product selectivity not achievable with less hazardous alternatives. The evidence from Section 3 highlights that the carcinogenicity classification (IARC Group 1) of BeCl₂ necessitates a compelling technical advantage to outweigh the increased safety and compliance costs [6].
Aqueous Solution & Complex Synthesis
BeCl₂'s high water solubility (15.1 g/100 mL at 20 °C) and vigorous hydrolysis to release HCl make it the preferred starting material for preparing aqueous beryllium solutions and for synthesizing beryllium coordination complexes [7][8]. Unlike the sparingly soluble BeF₂, BeCl₂ readily dissolves in water and polar organic solvents, enabling solution-phase reactions and crystal growth experiments. This solubility advantage is quantified in Section 3 and is critical for users requiring a labile, soluble beryllium source.
Molten Salt Electrolyte Component
In molten salt electrochemistry, BeCl₂ is blended with LiCl–KCl eutectics to create electrolytes with tunable density, molar volume, and electrical conductivity [9][10]. The low intrinsic conductivity of pure molten BeCl₂ (0.086 ohm⁻¹) necessitates this blending, but the resulting ternary mixtures provide a stable, moderate-temperature medium for fundamental studies of beryllium electrodeposition and for industrial refining processes. The ability to calculate electrolyte properties over a wide composition range (0–79 mol % BeCl₂) provides a quantitative design tool for process optimization [10].
Application
Selection Property
Validation Focus
Ultrapure Be electrolysis
Electrolytic refining precursor compatibility
Impurity removal efficiency, process parameter optimization
[1] Wohlfarth, H. (1981). Conditions for preparation of ultrapure beryllium by electrolytic refining in molten alkali-metal chlorides. Stuttgart University (Germany). OSTI ID: 8142468. View Source
[2] Numerade. (n.d.). Table 1: Melting Point (°C) and Electrical Conductivity of Molten State (ohm⁻¹). Retrieved from https://www.numerade.com View Source
[3] ScienceDirect Topics. (n.d.). Beryllium Ion – Beryllium Chloride. Retrieved from https://www.sciencedirect.com/topics/materials-science/beryllium-ion View Source
[5] CK-12 Foundation. (2024). Explain the diagonal relationship between Be and Al. Retrieved from https://www.ck12.org View Source
[6] Haz-Map. (2019). Beryllium chloride. Retrieved from https://haz-map.com/Agents/3898 View Source
[7] IPFS.io. (n.d.). Beryllium chloride. Retrieved from https://ipfs.io/ipfs/QmXoypizjW3WknFiJnKLwHCnL72vedxjQkDDP1mXWo6uco/wiki/Beryllium_chloride.html View Source
[8] 百度百科. (2023). 氯化铍. Retrieved from https://baike.baidu.com/item/氯化铍/9744867 View Source
[9] INIS Repository. (1986). Calculation of properties of molten salt beryllium-containing electrolytes. Zh. Neorg. Khim., 31(6), 1508–1511. View Source
[10] INIS Repository. (2024). Electric conductivity of beryllium chloride solutions in molten eutectic mixture of lithium and potassium chlorides. Retrieved from https://inis.iaea.org View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.